molecular formula C14H21NO B070284 1-Naphthalenemethanamine,5-ethoxy-1,2,3,4-tetrahydro-N-methyl-,(R)-(9CI) CAS No. 188111-22-0

1-Naphthalenemethanamine,5-ethoxy-1,2,3,4-tetrahydro-N-methyl-,(R)-(9CI)

Cat. No.: B070284
CAS No.: 188111-22-0
M. Wt: 219.32 g/mol
InChI Key: GDNGVGPSMRARNS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenemethanamine,5-ethoxy-1,2,3,4-tetrahydro-N-methyl-,(R)-(9CI), also known as 1-Naphthalenemethanamine,5-ethoxy-1,2,3,4-tetrahydro-N-methyl-,(R)-(9CI), is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Naphthalenemethanamine,5-ethoxy-1,2,3,4-tetrahydro-N-methyl-,(R)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenemethanamine,5-ethoxy-1,2,3,4-tetrahydro-N-methyl-,(R)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of this compound is not available .

Safety and Hazards

The safety and hazards information for this compound is not available .

Future Directions

The future directions for this compound could not be retrieved .

Properties

IUPAC Name

1-[(1R)-5-ethoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-16-14-9-5-7-12-11(10-15-2)6-4-8-13(12)14/h5,7,9,11,15H,3-4,6,8,10H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNGVGPSMRARNS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCCC2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=C1CCC[C@H]2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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